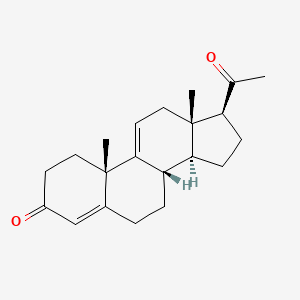
Pregna-4,9(11)-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-4,9(11)-diene-3,20-dione is a 20-oxo steroid, a C21-steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Pharmacological Research
Pregna-4,9(11)-diene-3,20-dione has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various steroid derivatives that exhibit biological activity.
Case Study: Synthesis of Steroid Derivatives
A study demonstrated the utility of this compound in synthesizing novel steroid compounds through chemical modifications. These derivatives were evaluated for their anti-inflammatory and anti-cancer properties, showing promising results in preclinical trials .
Analytical Chemistry
The compound is utilized in analytical chemistry for separation and purification processes.
HPLC Application
This compound can be effectively separated using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water, which is suitable for mass spectrometry applications . This method allows for the isolation of impurities and is scalable for preparative separation.
Microbial Conversion Studies
Research has shown that this compound can undergo microbial conversion to yield biologically active metabolites.
Case Study: Microbial Conversion
A study involving Nocardioides simplex demonstrated the microbial conversion of Pregna-4,9(11)-diene-17 alpha-,21-diol-3,20-dione into various metabolites. The findings indicated that these microbial transformations could lead to compounds with enhanced biological activities .
Toxicological Assessments
This compound has been evaluated for its safety profile through various toxicological assays.
Local Lymph Node Assay
The compound was included in studies assessing skin sensitization potential using the Local Lymph Node Assay (LLNA). This method helps determine the allergic contact dermatitis potential of chemicals and is crucial for regulatory compliance .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Research | Synthesis of steroid derivatives | Anti-inflammatory and anti-cancer properties |
| Analytical Chemistry | HPLC separation methods | Effective isolation and purification |
| Microbial Conversion | Biotransformation studies | Production of biologically active metabolites |
| Toxicological Assessment | Safety evaluation via LLNA | Assessment of allergic potential |
Table 2: Case Studies Overview
| Study Title | Focus Area | Results Summary |
|---|---|---|
| Synthesis of Novel Steroid Compounds | Pharmacology | Promising therapeutic effects |
| HPLC Method Development | Analytical Chemistry | Scalable separation techniques |
| Microbial Conversion by Nocardioides simplex | Microbiology | Enhanced biological activity |
| Toxicological Assessment Using LLNA | Toxicology | Identified sensitization potential |
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1 |
Clave InChI |
LCXMRSLFWMMCAS-WRJHFWDFSA-N |
SMILES |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















